
4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
“4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid” is also known as 4-Hydroxyphenylacetic acid . It is a chemical compound found in olive oil and beer . The molecular formula is C8H8O3 and the average mass is 152.147 Da .
Synthesis Analysis
4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . In industry, it is used as an intermediate to synthesize atenolol, 3,4-dihydroxyphenylacetic acid, and coclaurine .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyphenylacetic acid is characterized by a phenylpyruvic acid moiety, which consists of a phenyl group substituted at the second position by a pyruvic acid .
Chemical Reactions Analysis
The synthesis of 4-Hydroxyphenylacetic acid involves the condensation reaction between phenol and levulinic acid and requires the presence of a Brønsted acid as a catalyst . The regioselectivity of the reaction is a critical point because only the p, p ′-isomer is of industrial interest .
Physical And Chemical Properties Analysis
4-Hydroxyphenylacetic acid is a beige powder with a melting point of 150 °C . It is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water .
Applications De Recherche Scientifique
Replacement for Bisphenol A
Diphenolic acid is a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues . It represents one of the potentially most interesting bio-products obtainable from the levulinic acid supply-chain .
Synthesis of Biopolymers
The future potential of adopting alkyl levulinates, instead of levulinic acid, as starting materials for the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates, is also briefly considered .
Antimicrobial Applications
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .
Development of Antibacterial and Antifungal Compounds
After characterizing the antimicrobial activity of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives and establishing SAR relations, the most promising antibacterial and antifungal compounds were selected and subjected to in silico absorption, distribution, metabolism, and excretion (ADME) characterization .
Acylation of Phenols and Amines
4-Hydroxyphenylacetic acid is used as a reagent in the acylation of phenols and amines .
Fluorometric Determination of Oxidative Enzymes
It is also used for fluorometric determination of oxidative enzymes .
Mécanisme D'action
- The primary target of this compound is 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an enzyme involved in the catabolism of tyrosine.
- Specifically, 4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid inhibits HPPD, disrupting the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) in the tyrosine degradation pathway .
Target of Action
Safety and Hazards
Orientations Futures
Diphenolic acid, or 4,4-bis(4-hydroxyphenyl)pentanoic acid, represents one of the potentially most interesting bio-products obtainable from the levulinic acid supply-chain . It represents a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues .
Propriétés
IUPAC Name |
(E)-4-(4-hydroxyphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6,11H,(H,13,14)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCBGQDCRBYBMK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)-4-oxobut-2-enoic acid | |
CAS RN |
86690-79-1 | |
| Record name | NSC400878 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)

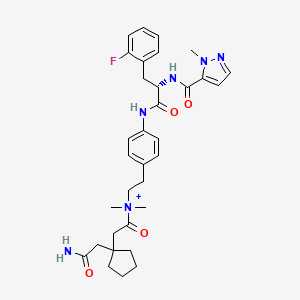
![Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine](/img/structure/B3028546.png)
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B3028550.png)
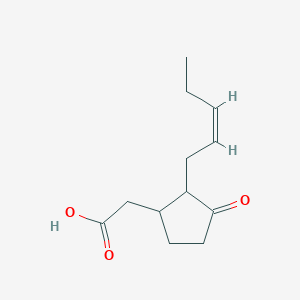
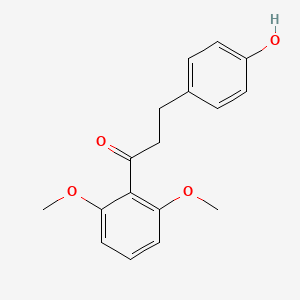
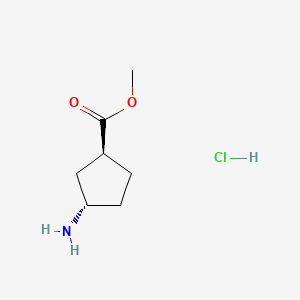
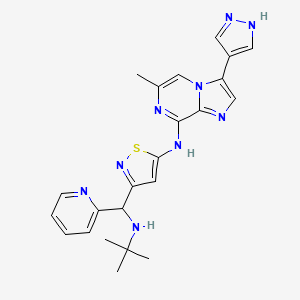

![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)


